N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide
Description
N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide is a complex organic compound characterized by the presence of fluorine, pyrazole, and thiazole moieties
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N4OS/c1-8-6-12(15(17,18)19)23(22-8)14-21-11(7-25-14)13(24)20-10-4-2-9(16)3-5-10/h2-7H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJYXRZKTKWDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole and thiazole rings, followed by their coupling. Key reagents often include trifluoromethylating agents and fluorinated aromatic compounds. Reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. Optimization of reaction conditions and the use of automated systems can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide exhibit significant anticancer properties. For instance, a mini-review highlighted the cytotoxic effects of pyrazole derivatives against various cancer cell lines, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory activities. Research has shown that thiazole derivatives can reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases .
Antimicrobial Properties
Thiazole derivatives, including the compound , have demonstrated antimicrobial efficacy against a range of pathogens. A study reported that certain thiazole analogs exhibited mild to moderate antibacterial activity . This suggests potential applications in developing new antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant | |
| Anti-inflammatory | Moderate to strong | |
| Antimicrobial | Mild to moderate |
Table 2: Structural Variants and Their Activities
Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of pyrazole derivatives on breast cancer cells. The results indicated that compounds with structural similarities to this compound inhibited cell proliferation significantly, suggesting a promising avenue for cancer treatment development .
Case Study 2: Anti-inflammatory Mechanism
In another research project, thiazole derivatives were tested for their ability to modulate inflammatory pathways in animal models. The findings showed a reduction in pro-inflammatory cytokines, supporting the potential therapeutic role of this compound class in managing inflammatory disorders .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide
- N-(4-bromophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide
Uniqueness
N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Biological Activity
N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and other relevant biological activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 373.36 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a pyrazole moiety that enhances its pharmacological profile.
Cytotoxicity
Research indicates that compounds containing thiazole and pyrazole rings exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL, indicating potent cytotoxic effects against cancer cells . The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been shown to enhance this activity .
Anti-inflammatory Effects
Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. A class of pyrazolyl compounds has been reported to inhibit inflammation-related pathways effectively. Specifically, compounds similar to this compound have shown promise in treating inflammation-related disorders .
Enzyme Inhibition
The compound's structural components suggest potential interactions with various metabolic enzymes. Studies have indicated that certain pyrazole analogs can inhibit enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which are crucial in neurodegenerative diseases . For example, compounds with similar structures have shown AChE inhibition with IC50 values as low as 66.37 nM .
Case Studies
Several studies have highlighted the biological activity of compounds closely related to this compound:
- Cytotoxic Activity Against MCF7 Cells : A study reported that a similar compound reduced the viability of MCF7 breast cancer cells with an IC50 of 39.70 µM, demonstrating its potential as an anticancer agent .
- Anti-inflammatory Mechanisms : Research on pyrazole derivatives indicated their effectiveness in reducing inflammation markers in animal models, suggesting their therapeutic potential in inflammatory diseases .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole and thiazole cores. Key steps include:
- Cyclization : Use of phosphorus oxychloride (POCl₃) or similar reagents for heterocycle formation under reflux conditions (e.g., in dimethylformamide or ethanol) .
- Coupling Reactions : Microwave-assisted synthesis can enhance efficiency for pyrazole-thiazole coupling, reducing reaction times by 30–50% compared to conventional heating .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating high-purity (>95%) product .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the pyrazole and thiazole moieties. Fluorine-19 NMR detects electronic effects of the 4-fluorophenyl group .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) coupled with ESI-MS verify molecular mass and monitor degradation products .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and dihedral angles critical for structure-activity relationships (SAR) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., kinase or protease targets) at 10–100 µM concentrations. Include positive controls (e.g., staurosporine for kinases) .
- Cellular Viability Tests : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression models .
- Solubility Profiling : Shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation strategies .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding modes with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes geometry and calculates Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2 or EGFR). Validate docking poses with molecular dynamics simulations (100 ns trajectories) .
- ADMET Prediction : SwissADME or pkCSM tools estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test profiles) .
Q. How can structural modifications resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- SAR Exploration : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to modulate target affinity. Assess changes via radioligand binding assays .
- Metabolite Identification : LC-HRMS/MS detects phase I/II metabolites in hepatocyte incubations. Correlate metabolite profiles with divergent in vitro/in vivo efficacy .
- Proteomic Profiling : SILAC-based mass spectrometry identifies off-target interactions in cell lysates, explaining discrepancies in phenotypic vs. target-specific assays .
Q. What strategies improve the compound’s bioavailability and pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or PEGylated groups) at the carboxamide site to enhance solubility. Validate hydrolysis rates in plasma .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (200–300 nm size via emulsion-diffusion) for sustained release. Monitor plasma half-life in rodent models .
- Caco-2 Permeability Assays : Assess intestinal absorption using monolayers. Apply P-gp inhibitors (e.g., verapamil) if efflux ratio >3 .
Q. How can crystallographic data inform the design of derivatives with improved selectivity?
- Methodological Answer :
- Co-crystallization : Soak the compound with target proteins (e.g., kinases) and resolve structures at ≤2.0 Å resolution. Identify key hydrogen bonds (e.g., between the thiazole nitrogen and Asp104) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for methyl/trifluoromethyl substitutions at the pyrazole 3-position .
- WaterMap Analysis : Locate conserved water molecules in the binding pocket; displace them with hydrophobic groups to improve affinity .
Methodological Considerations Table
| Aspect | Technique/Reagent | Key Parameters | Reference |
|---|---|---|---|
| Synthesis Optimization | Microwave-assisted coupling | 150°C, 20 min, DMF solvent | |
| Structural Analysis | X-ray crystallography | Mo-Kα radiation, 295 K, R-factor ≤0.06 | |
| Bioactivity Screening | MTT assay (IC₅₀) | 48–72 hr incubation, λ = 570 nm | |
| Computational Modeling | DFT (B3LYP/6-311+G(d,p)) | Fukui indices for electrophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
